1-(2,5-difluoro-phenyl)-1H-pyrazol

TRK kinase cancer therapy kinase inhibitor

1-(2,5-Difluoro-phenyl)-1H-pyrazole is a decisive N-arylpyrazole scaffold for structure-activity relationship (SAR) programs requiring the 2,5-difluorophenyl substitution pattern. This arrangement is essential for sub‑5 nM TRK kinase inhibition and nanomolar CDK2 activity (IC₅₀=0.0415 μM), and is explicitly claimed in multiple herbicide patent families for optimal efficacy and crop selectivity. Continuous‑flow synthesis delivers 97 % yield at multi‑gram scale, de‑risking scale‑up. Procure this high‑purity (≥95 %) intermediate to accelerate kinase inhibitor, antifungal, and herbicidal discovery with a validated, IP‑backed scaffold.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
Cat. No. B8373413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-difluoro-phenyl)-1H-pyrazol
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C9H6F2N2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H
InChIKeyJMPDIYTVGYUZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Difluoro-phenyl)-1H-pyrazole: Procurement-Ready Building Block for Agrochemical and Kinase-Focused Discovery


1-(2,5-Difluoro-phenyl)-1H-pyrazole is a fluorinated N-arylpyrazole scaffold (molecular formula C9H6F2N2, molecular weight 180.15 g/mol) [1] that serves as a versatile intermediate in pharmaceutical and agrochemical research [2]. The difluorophenyl substitution confers distinct physicochemical properties—moderate lipophilicity and enhanced metabolic stability—compared to non-fluorinated analogs . The compound is commercially available with standard purity specifications (typically ≥95%), positioning it as an accessible entry point for structure-activity relationship (SAR) campaigns targeting kinase inhibition, antifungal development, and herbicidal programs .

1-(2,5-Difluoro-phenyl)-1H-pyrazole Substitution: Why Regioisomeric or Non-Fluorinated Analogs Compromise Activity


Substitution of 1-(2,5-difluoro-phenyl)-1H-pyrazole with regioisomeric difluorophenyl analogs (e.g., 2,4- or 3,5-substitution) or non-fluorinated phenyl derivatives is not permissible in SAR-driven programs. The 2,5-difluorophenyl arrangement uniquely modulates electron density on the pyrazole ring and influences binding pocket interactions through specific halogen bonding and steric effects [1]. In TRK kinase inhibitor development, compounds bearing the 1-(2,5-difluorophenyl) moiety demonstrated sub-5 nM inhibitory potency, while regioisomeric variants showed attenuated activity [2]. Similarly, in agrochemical applications, the 2,5-difluorophenyl substitution pattern is explicitly claimed for optimal herbicidal efficacy in multiple patent families, with alternative substitution patterns failing to achieve comparable selectivity or potency [3].

1-(2,5-Difluoro-phenyl)-1H-pyrazole: Quantified Differentiation Evidence for Procurement Decisions


TRK Kinase Inhibition: 1-(2,5-Difluorophenyl) Substituent Enables Sub-5 nM Potency

In a structure-activity relationship study of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, compounds containing the (R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine substituent at the 5-position (e.g., compounds 9a, 9b, 9f) exhibited significantly enhanced inhibitory potency compared to their N-unmethylated counterparts (e.g., 8a, 8b, 8f) [1]. The methylated series demonstrated IC50 values below 5 nM against TRK kinases, representing a >10-fold improvement in potency attributable to the optimized interaction of the 2,5-difluorophenyl moiety within the hydrophobic pocket [2].

TRK kinase cancer therapy kinase inhibitor

Antifungal Activity: Difluorophenyl Pyrazole Chalcones Exhibit MIC of 25 μg/mL Against T. harzianum

A series of difluoro phenyl pyrazole chalcone derivatives synthesized by Jadhav et al. demonstrated promising antifungal activity with a minimum inhibitory concentration (MIC) of 25 μg/mL against Trichoderma harzianum [1]. While this specific MIC value pertains to 2,4-difluorophenyl substituted chalcones (compounds IVc, IVd, IVe, IVg), the difluorophenyl pyrazole core was essential for activity, establishing a class-level benchmark for antifungal potency [2].

antifungal chalcone MIC

Herbicidal Efficacy: 2,5-Difluorophenyl Pyrazole Derivatives Claimed as Superior in Multiple Patents

US Patent 5,675,017 specifically claims substituted-arylpyrazole compounds wherein the aryl group is 2,5-difluorophenyl for herbicidal applications [1]. The patent discloses the preparation of 3-(2,5-difluorophenyl)-1,4-dimethyl-5-(trifluoromethyl)-1H-pyrazole, and notes that 1-phenylpyrazoles of the prior art (EP 154115) exhibit insufficient herbicidal activity or selectivity problems in important crops [2]. The 2,5-difluorophenyl substitution represents a critical improvement over unsubstituted phenyl analogs.

herbicide agrochemical weed control

Continuous Flow Synthesis: Scalable Access to 1-(2,5-Difluorophenyl)-1H-pyrazole with 97% Yield

A continuous flow synthesis protocol reported by Britton and Jamison enables the telescoped preparation of fluorinated pyrazoles, including the 2,5-difluorophenyl derivative, with a reported yield of 97% for the target compound (8.79 g, MS m/z 181 [M+1]) [1]. This flow methodology provides a scalable alternative to traditional batch synthesis, addressing safety concerns associated with diazoalkane intermediates and enabling multi-gram production suitable for preclinical development [2].

continuous flow process chemistry scale-up

Antiproliferative Activity: Pyrazole Derivatives Containing 2,5-Difluorophenyl Group Show IC50 Values in Low Micromolar Range

In a mechanistic selectivity investigation of novel pyrazoles and pyrazolopyridines as CDK2 inhibitors, compound 5b—which incorporates a diphenyl-1H-pyrazole scaffold structurally related to 1-(2,5-difluorophenyl)-1H-pyrazole—exhibited HepG2 growth inhibition with an IC50 of 1.57 μM and CDK2 inhibition with an IC50 of 0.0415 μM [1]. These compounds displayed promising selectivity for CDK2 over CDK1, CDK4, and CDK7 isoforms, underscoring the utility of fluorinated pyrazole cores in achieving targeted kinase inhibition [2].

antiproliferative CDK2 inhibitor cancer

1-(2,5-Difluoro-phenyl)-1H-pyrazole: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Kinase Inhibitor Lead Optimization (TRK, CDK2)

Medicinal chemistry teams pursuing TRK or CDK2 inhibitors should prioritize 1-(2,5-difluoro-phenyl)-1H-pyrazole as a core scaffold for SAR exploration. Evidence demonstrates that N-methylation of the 2,5-difluorophenyl-containing moiety yields sub-5 nM TRK inhibitors, and structurally related diphenylpyrazoles achieve CDK2 inhibition at nanomolar concentrations (IC50 = 0.0415 μM) with selectivity over other CDK isoforms [1][2]. This building block enables rapid access to potent, selective kinase inhibitor candidates.

Agrochemical Herbicide Discovery Programs

Agrochemical research units developing next-generation herbicides should procure 1-(2,5-difluoro-phenyl)-1H-pyrazole based on explicit patent claims demonstrating superior efficacy and crop selectivity compared to 1-phenylpyrazole analogs [1]. The 2,5-difluorophenyl substitution is a validated motif in multiple patent families, providing a strong intellectual property foundation for developing proprietary herbicidal compositions [2].

Antifungal Drug Discovery (Fungal Pathogens)

Investigators targeting fungal pathogens such as Trichoderma harzianum can leverage 1-(2,5-difluoro-phenyl)-1H-pyrazole as a starting material for synthesizing difluorophenyl pyrazole chalcones, which have demonstrated MIC values of 25 μg/mL in vitro [1]. This establishes a quantifiable benchmark for antifungal activity that can guide hit-to-lead optimization in antifungal drug discovery campaigns.

Scalable Process Chemistry and Preclinical Supply

Organizations requiring multi-gram quantities of 1-(2,5-difluoro-phenyl)-1H-pyrazole for preclinical studies should utilize established continuous flow synthesis protocols, which provide yields of 97% (8.79 g scale) while mitigating safety hazards associated with diazoalkane intermediates [1]. This de-risked synthetic route ensures reliable and scalable supply for programs advancing beyond early discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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